molecular formula C13H19BrO2 B14733257 1-Bromo-2,3-dimethoxy-5-pentylbenzene CAS No. 5466-96-6

1-Bromo-2,3-dimethoxy-5-pentylbenzene

Cat. No.: B14733257
CAS No.: 5466-96-6
M. Wt: 287.19 g/mol
InChI Key: CGQOAOGOROWSQL-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxy-5-pentylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom, two methoxy groups, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,3-dimethoxy-5-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,3-dimethoxy-5-pentylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature and ensuring the presence of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3-dimethoxy-5-pentylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxy-5-pentylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and methoxy groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of reactive intermediates such as benzenonium ions, which undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,3-dimethoxy-5-pentylbenzene is unique due to the presence of both methoxy groups and a pentyl chain on the benzene ring, which imparts distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

5466-96-6

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

1-bromo-2,3-dimethoxy-5-pentylbenzene

InChI

InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(14)13(16-3)12(9-10)15-2/h8-9H,4-7H2,1-3H3

InChI Key

CGQOAOGOROWSQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)Br)OC)OC

Origin of Product

United States

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